molecular formula C14H18O3 B3080982 Ethyl 5-(4-methylphenyl)-3-oxopentanoate CAS No. 109419-02-5

Ethyl 5-(4-methylphenyl)-3-oxopentanoate

Cat. No.: B3080982
CAS No.: 109419-02-5
M. Wt: 234.29 g/mol
InChI Key: OZZCRLIMCCRIEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .


Physical and Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and chemical stability. Spectroscopic properties, such as UV/Vis, IR, and NMR spectra, may also be included .

Scientific Research Applications

1. Synthesis and Chemical Transformations

Ethyl 5-(4-methylphenyl)-3-oxopentanoate is utilized in various chemical syntheses. For example, it acts as a bench-stable synthon for ethyl 3-oxopent-4-enoate, Nazarov's reagent, which is used in annulation reactions (Benetti et al., 2008). The compound has been prepared through different synthetic routes, demonstrating its versatility in chemical transformations (C. D. Risi, 2012).

2. Bioreduction and Enantioselectivity

This compound has been used in studies focusing on enantioselective bioreduction. The bioreduction of related alkyl 2-oxo-4-arylbutanoates by Candida parapsilosis resulted in the formation of corresponding S-2-hydroxy compounds, demonstrating the compound's potential in chiral synthesis (Baskar et al., 2004).

3. Precursor in Photochromic Compound Synthesis

This compound is also significant in the synthesis of photochromic compounds. For instance, its derivatives have been used in the base-induced aerobic dimerization process, leading to photochromic diarylethene, a compound with potential applications in photovoltaics and photonics (Lvov et al., 2017).

4. Role in Anti-Juvenile Hormone Activity

This compound derivatives have been synthesized and tested for their ability to induce precocious metamorphosis in insect larvae, indicating its use in insect control research (Furuta et al., 2006).

5. Application in Asymmetric Hydrogenation

The compound has been a subject of research in the field of asymmetric hydrogenation, crucial for producing chiral compounds used in pharmaceuticals. Research has shown its high enantioselectivity in hydrogenation, important for synthesizing statin precursors (Korostylev et al., 2008).

Mechanism of Action

For biologically active compounds, the mechanism of action describes how the compound interacts with biological systems. It could involve binding to a specific receptor, inhibiting an enzyme, or interacting with DNA .

Safety and Hazards

This includes information on the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves discussing potential future research directions, such as new synthetic routes, applications, or modifications to the compound .

Properties

IUPAC Name

ethyl 5-(4-methylphenyl)-3-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-3-17-14(16)10-13(15)9-8-12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZCRLIMCCRIEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CCC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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